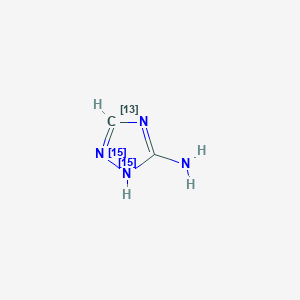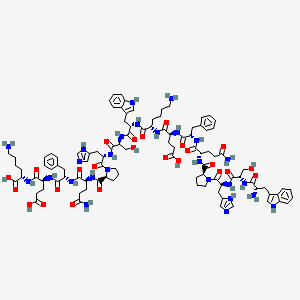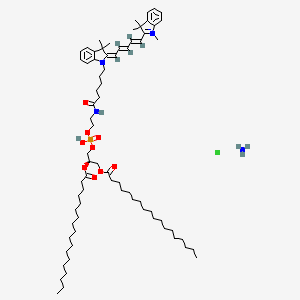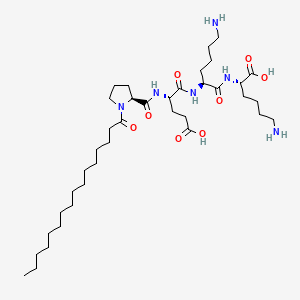
Amitrole-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amitrole-13C,15N2 is a stable isotope-labeled compound of 4H-1,2,4-Triazol-3-amine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The compound is primarily used as a tracer in metabolic studies and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amitrole-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 4H-1,2,4-Triazol-3-amine structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled precursors. The process is carried out in specialized facilities equipped to handle stable isotopes and ensure high purity and yield of the final product. The production methods are designed to be reproducible and scalable to meet the demands of scientific research .
Chemical Reactions Analysis
Types of Reactions
Amitrole-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of the isotopes .
Scientific Research Applications
Amitrole-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules in chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme activities, providing insights into biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drugs, helping to optimize their efficacy and safety.
Industry: Applied in the development of new materials and chemical processes, contributing to advancements in various industrial sectors
Mechanism of Action
The mechanism of action of Amitrole-13C,15N2 involves its use as a tracer in various studies. The incorporation of stable isotopes allows researchers to track the movement and transformation of the compound in different systems. The molecular targets and pathways involved depend on the specific application and study design. For example, in metabolic studies, the compound may be used to trace the flow of carbon and nitrogen atoms through metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Amitrole-13C2,15N2: Another isotope-labeled version of Amitrole, labeled with two carbon-13 and two nitrogen-15 atoms.
4H-1,2,4-Triazol-3-amine: The non-labeled version of Amitrole-13C,15N2, used in various chemical and biological studies .
Uniqueness
This compound is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research. The stable isotopes provide a non-radioactive and safe alternative for tracing studies, offering high sensitivity and accuracy .
Properties
Molecular Formula |
C2H4N4 |
|---|---|
Molecular Weight |
87.060 g/mol |
IUPAC Name |
(313C,1,2-15N2)1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,5+1,6+1 |
InChI Key |
KLSJWNVTNUYHDU-FDUDRMDNSA-N |
Isomeric SMILES |
[13CH]1=[15N][15NH]C(=N1)N |
Canonical SMILES |
C1=NNC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)







